

Comparative Efficacy of CHK-336 in Preclinical Models of Primary Hyperoxaluria

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Compound of Interest

Compound Name: CHK-336

Cat. No.: B11933690

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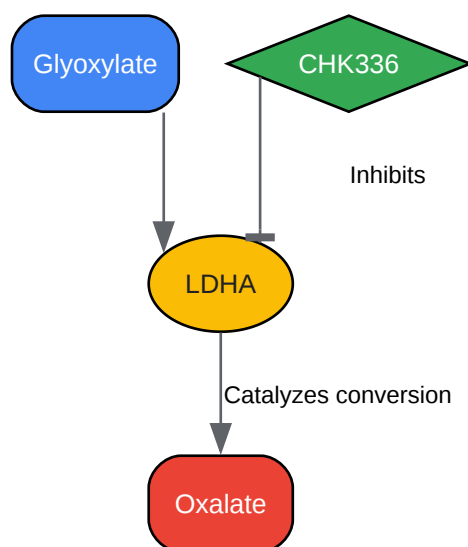
A comprehensive analysis of the preclinical findings for **CHK-336**, a novel lactate dehydrogenase A (LDHA) inhibitor, demonstrates its potential as a therapeutic agent for primary hyperoxaluria (PH). This guide provides a detailed comparison of **CHK-336** with alternative therapies, supported by available preclinical data and experimental protocols.

CHK-336 is an orally administered, liver-targeted small molecule designed to inhibit lactate dehydrogenase A (LDHA), the enzyme responsible for the final step in hepatic oxalate production.[1][2] Preclinical studies have shown that **CHK-336** effectively reduces urinary oxalate levels in animal models of both primary hyperoxaluria type 1 (PH1) and type 2 (PH2).[2][3][4]

Mechanism of Action: Targeting the Final Step of Oxalate Synthesis

Primary hyperoxalurias are a group of rare genetic disorders characterized by the overproduction of oxalate, leading to the formation of kidney stones and progressive kidney damage. The final and committed step in the hepatic synthesis of oxalate is the conversion of glyoxylate to oxalate, a reaction catalyzed by LDHA. By specifically inhibiting this enzyme in the liver, **CHK-336** aims to reduce the overall production of oxalate.[1][5] The liver-targeting of **CHK-336** is facilitated by organic anion transporting polypeptides (OATPs) and is characterized by target-mediated drug disposition, which contributes to its long half-life in the liver.[2]

Below is a diagram illustrating the targeted signaling pathway.



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CHK-336 inhibits the LDHA-mediated conversion of glyoxylate to oxalate.

Comparative Preclinical Efficacy

Preclinical evaluation of **CHK-336** has been conducted in established mouse models of PH1 (Agxt knockout) and PH2 (Grhpr knockout), as well as a rat pharmacodynamic model. These studies have demonstrated a significant, dose-dependent reduction in urinary oxalate excretion.

Quantitative Analysis of Urinary Oxalate Reduction

While specific percentage reductions from head-to-head preclinical studies are not publicly available in detail, the existing data allows for a qualitative and semi-quantitative comparison.

Compound/Therapy	Target	Model	Key Findings
CHK-336	LDHA (small molecule inhibitor)	PH1 (Agxt knockout) Mouse Model	Produced robust and dose-dependent reductions in urinary oxalate to levels observed in wild-type mice. The effect was comparable to a GO-targeting siRNA but with a more rapid onset. [5] [6]
PH2 (Grhpr knockout) Mouse Model	A seven-day treatment resulted in a statistically significant reduction in urinary oxalate. [3] [4] [5]		
Nedosiran (siRNA)	LDHA (RNA interference)	PH1 Mouse Model	A single subcutaneous dose of 5 mg/kg of a mouse analog of nedosiran significantly reduced urinary oxalate concentration. [7]
ALN-GO1 (siRNA)	Glycolate Oxidase (GO)	PH1 (Agxt knockout) Mouse Model	A single 3 mg/kg injection reduced urinary oxalate by approximately 50%. [8]
Rat Model of Hyperoxaluria	Multiple doses reduced urinary oxalate by up to 98%. [8]		

Experimental Protocols

Detailed experimental protocols from the primary preclinical studies of **CHK-336** have not been fully published. However, based on available abstracts and summaries, the following methodologies were employed.

Animal Models

- PH1 Mouse Model: Agxt knockout mice, which lack the alanine-glyoxylate aminotransferase enzyme, were used to model primary hyperoxaluria type 1.
- PH2 Mouse Model: Grhpr knockout mice, deficient in glyoxylate reductase/hydroxypyruvate reductase, served as the model for primary hyperoxaluria type 2.[5]
- Rat Pharmacodynamic Model: This model was utilized to assess the in vivo activity of **CHK-336** by tracing the conversion of a stable isotope-labeled glycolate ($^{13}\text{C}_2$ -glycolate) to labeled oxalate.[5]

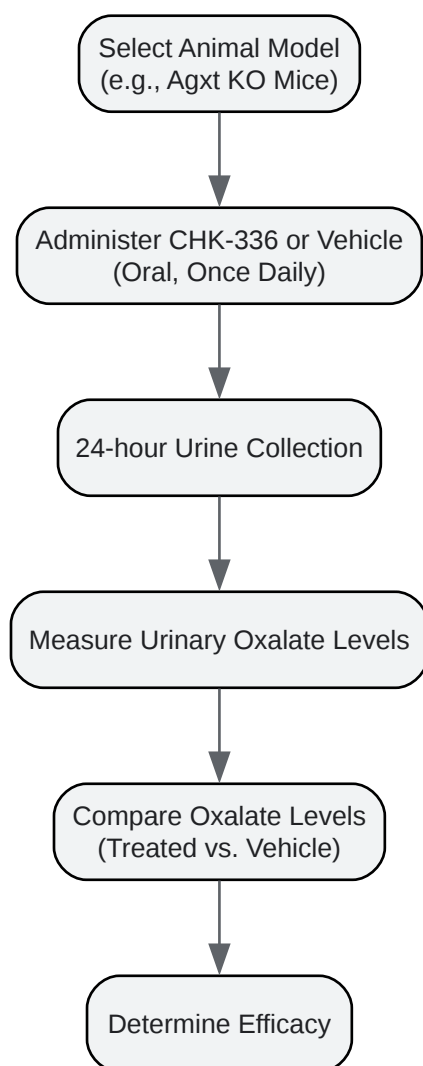
Dosing and Administration

- **CHK-336** was administered orally on a once-daily basis in the mouse models.[3]

Sample Collection and Analysis

- Urine samples were collected from the animals to measure oxalate levels. The specific methods for collection (e.g., metabolic cages) and the analytical techniques for oxalate quantification (e.g., gas chromatography/mass spectrometry) are standard in the field but specific details for the **CHK-336** studies are not available.

The workflow for a typical preclinical efficacy study is outlined below.



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A generalized workflow for assessing the in vivo efficacy of **CHK-336**.

Summary and Future Directions

The preclinical data for **CHK-336** are promising, indicating its potential as an effective oral therapy for reducing urinary oxalate in patients with primary hyperoxaluria. Its mechanism of action, targeting the final common pathway of oxalate production, suggests it could be beneficial for all types of PH.

Further publication of detailed, quantitative data from preclinical studies will be crucial for a more direct and objective comparison with other emerging therapies like Nedosiran and GO-targeting siRNAs. The initiation of a Phase 1 clinical trial in healthy volunteers marked a

significant step in the clinical development of **CHK-336**, and the results of this and future trials will ultimately determine its place in the therapeutic landscape for primary hyperoxaluria.[2][9][10]

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